5,6-Dimethyl-N-(2-propylphenyl)thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
5,6-Dimethyl-N-(2-propylphenyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with dimethyl and propylphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-N-(2-propylphenyl)thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Another approach includes the use of 2-amino-thiophene-3-carboxylate derivatives as substrates, which undergo cyclization in the presence of isocyanates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-N-(2-propylphenyl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thieno[2,3-d]pyrimidine core are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
5,6-Dimethyl-N-(2-propylphenyl)thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-N-(2-propylphenyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5,6-Dimethyl-N-(2-propylphenyl)thieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thienopyrimidine derivatives. Its propylphenyl group may contribute to enhanced biological activity and specificity.
Properties
CAS No. |
917907-29-0 |
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Molecular Formula |
C17H19N3S |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
5,6-dimethyl-N-(2-propylphenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H19N3S/c1-4-7-13-8-5-6-9-14(13)20-16-15-11(2)12(3)21-17(15)19-10-18-16/h5-6,8-10H,4,7H2,1-3H3,(H,18,19,20) |
InChI Key |
GTVIHMUGMVAABR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=CC=C1NC2=C3C(=C(SC3=NC=N2)C)C |
Origin of Product |
United States |
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